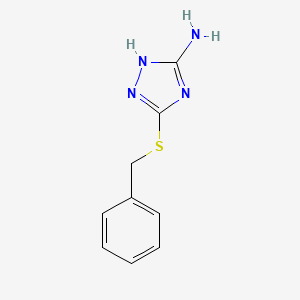

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Overview

Description

The compound 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The benzylsulfanyl group attached to the triazole ring suggests potential for biological activity, as seen in various studies involving similar structures for their anticancer and antitubercular properties .

Synthesis Analysis

The synthesis of related triazole compounds typically involves cyclisation reactions under basic conditions, followed by S-benzylation to introduce the benzylsulfanyl group . For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines was achieved through a reaction between indole-3-carboxylic acid hydrazide and carbon disulfide, followed by S-benzylation . Another related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized by reacting a hydrazino-triazinone with carbon disulfide and benzyl bromide .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray crystallography. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of a benzylsulfanyl-triazolyl-indole scaffold was elucidated using X-ray single crystal diffraction analysis .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazoles . The Dimroth rearrangement is another reaction where 4-amino-3-benzyl-1,2,3-triazole derivatives can isomerize to 4-benzylamino isomers under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, FT-IR, HOMO-LUMO, NBO, and MEP analyses were conducted on a methylsulfanyl-benzylideneamino triazole compound, revealing the electronic properties and potential sites for nucleophilic attack . DFT studies and Hirshfeld analysis were used to investigate the electronic and structural aspects of a benzylsulfanyl-triazolyl-indole scaffold . Experimental and computational studies, including DFT, were also performed on a benzyl-4-(3,4-dimethoxyphenethyl)-triazolone to understand its molecular geometry and electronic properties .

Scientific Research Applications

Fungicidal Activity

Research on derivatives of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine has demonstrated strong fungicidal properties. A study synthesized novel substituted derivatives based on phenazine-1-carboxylic acid, which exhibited strong in vitro and in vivo fungicidal activity against various plant pathogens. Some compounds showed broad-spectrum fungicidal activity and better efficacy against rice blast than the natural product phenazine-1-carboxylic acid, making them promising fungicidal candidates (Li et al., 2020).

Antimycobacterial Properties

Another study focused on the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other strains. Although the antimycobacterial activity was moderate or slight, compounds with specific groups on the benzyl moiety showed higher activity (Klimesová et al., 2004).

Antioxidant and Antimicrobial Activities

Compounds derived from this compound have been investigated for antioxidant and antimicrobial activities. A study involving novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives indicated antimicrobial properties. These derivatives were synthesized and characterized by spectroscopic analyses and tested as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Physicochemical Properties

The physicochemical properties of derivatives have been a topic of interest. For instance, studies have looked into the acidic properties, antioxidant activities, and half-neutralization potential values of novel 1,2,4-triazole derivatives. These properties were compared tostandard antioxidants, and the compounds were characterized using various spectroscopic methods. Such research highlights the potential utility of these compounds in various scientific applications (Yüksek et al., 2015).

Structural Analysis and Theoretical Studies

Detailed structural analysis and theoretical studies have been conducted on benzylsulfanyl-triazolyl-indole scaffolds, which are derivatives of this compound. These studies used methods like NMR, X-ray single crystal diffraction, and density functional theory (DFT) calculations, revealing insights into the molecular packing, electronic, and structural aspects of these compounds. Such research aids in understanding the reactivity and potential applications of these compounds in various fields (Boraei et al., 2020).

Anti-Inflammatory Applications

There is also research exploring the anti-inflammatory potential of triazole derivatives. For example, a study synthesized 1,2,3-triazole and 1,2,4-triazole derivatives and evaluated their anti-inflammatory activities in vitro. Certain compounds demonstrated significant inhibition of inflammatory markers, indicating their potential as novel strategies for modulating inflammatory responses (Liu et al., 2018).

properties

IUPAC Name |

3-benzylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-8-11-9(13-12-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJATJCXKYZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353217 | |

| Record name | 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3922-47-2 | |

| Record name | 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)